Lipophilicity-Driven ADME Optimization: Lower logP vs. N-Phenylpiperazine Analog
The target compound demonstrates a calculated logP of 2.8, which is 0.58 log units lower than the N-phenylpiperazine direct analog (CAS 1021023-77-7, logP 3.38) [1]. Both compounds share the identical 5-benzyloxy-4H-pyran-4-one core and 2-carbonylpiperazine linker; the sole structural difference is the piperazine N-substituent (benzyl in target vs. phenyl in comparator). A logP difference of ~0.6 places the target compound in a more favorable lipophilicity range for oral absorption (Lipinski's rule of five) and typically correlates with lower non-specific protein binding and reduced susceptibility to cytochrome P450-mediated oxidation compared to its more lipophilic congener [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP 2.8 (ChemDiv computational prediction) |
| Comparator Or Baseline | 5-(Benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one (CAS 1021023-77-7); logP 3.38 (PrenDB computational prediction) |
| Quantified Difference | Δ logP = 0.58 units lower for target compound |
| Conditions | In silico prediction; no experimental shake-flask logP data available for either compound |
Why This Matters
A 0.58 log-unit reduction in lipophilicity can translate into improved aqueous solubility and a reduced risk of CYP3A4 induction, making the target compound a more tractable starting point for lead optimization than the phenylpiperazine analog.
- [1] PrenDB (University of Marburg). Physicochemical Data for 5-(Benzyloxy)-2-(4-phenylpiperazine-1-carbonyl)-4H-pyran-4-one (CAS 1021023-77-7), LogP 3.38. https://prendb.pharmazie.uni-marburg.de/ (accessed 2026-05-06). View Source
- [2] Lipinski, C.A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26. DOI: 10.1016/S0169-409X(00)00129-0. View Source
